1,10-Phenanthroline, monoperchlorate
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Overview
Description
1,10-Phenanthroline perchlorate is a coordination compound derived from 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its ability to form stable complexes with metal ions, making it a valuable ligand in coordination chemistry. The perchlorate anion serves as a counterion in this compound, contributing to its overall stability and solubility in various solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline can be synthesized through several methods, including the Skraup reaction, Friedlander synthesis, and Doebner-Von Miller reaction. The Skraup reaction involves the cyclization of o-phenylenediamine with glycerol in the presence of sulfuric acid and an oxidizing agent . The Friedlander synthesis uses 2-aminobenzaldehyde and a ketone or aldehyde under acidic conditions . The Doebner-Von Miller reaction involves the condensation of an aromatic aldehyde with an amine and a β-ketoester .
Industrial Production Methods: In industrial settings, the synthesis of 1,10-phenanthroline often employs the Skraup reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum selectivity and yield, with deep eutectic solvents being used as catalysts to replace traditional sulfuric acid and hydrochloric acid .
Chemical Reactions Analysis
Types of Reactions: 1,10-Phenanthroline perchlorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,10-phenanthroline-5,6-dione.
Reduction: It can be reduced to form 1,10-phenanthroline-5,6-diol.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: 1,10-Phenanthroline-5,6-dione.
Reduction: 1,10-Phenanthroline-5,6-diol.
Substitution: Halogenated derivatives of 1,10-phenanthroline.
Scientific Research Applications
1,10-Phenanthroline perchlorate has a wide range of applications in scientific research:
Mechanism of Action
1,10-Phenanthroline perchlorate exerts its effects primarily through chelation of metal ions. By binding to metal ions, it inhibits the activity of metallopeptidases, leading to the formation of inactive apoenzymes . This mechanism is particularly effective against zinc metallopeptidases, although it has a lower affinity for calcium metallopeptidases . In cancer cells, it induces DNA damage and apoptosis through the generation of reactive oxygen species and disruption of cellular processes .
Comparison with Similar Compounds
2,2’-Bipyridine: Similar to 1,10-phenanthroline, 2,2’-bipyridine is a bidentate ligand that forms stable complexes with metal ions.
Uniqueness: 1,10-Phenanthroline perchlorate is unique due to its strong chelating ability and versatility in forming complexes with a wide range of metal ions. Its ability to inhibit metallopeptidases and induce DNA damage in cancer cells further distinguishes it from similar compounds .
Properties
CAS No. |
21532-74-1 |
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Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
perchloric acid;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.ClHO4/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI Key |
YWCGYBWTNQEUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.OCl(=O)(=O)=O |
Related CAS |
66-71-7 (Parent) |
Origin of Product |
United States |
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